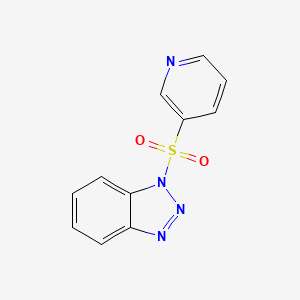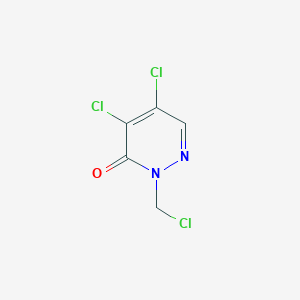
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Overview
Description
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic organic compound characterized by a pyridazine ring substituted with chloromethyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes:
Starting Material: 3(2H)-Pyridazinone.
Chloromethylation: The chloromethyl group is introduced using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The pyridazine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazine dioxides.
Reduction Products: Reduction can yield partially or fully hydrogenated pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one and its derivatives involves interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichloro substitution on the pyridazine ring can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4,5-dichloropyridine
- 2-Chloromethyl-4,5-dichloropyrimidine
- 2-Chloromethyl-4,5-dichloropyrazine
Uniqueness
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and dichloro groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
4,5-dichloro-2-(chloromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUIQSKUWJLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403589 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51356-03-7 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


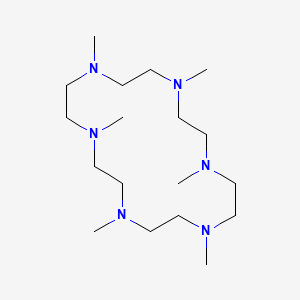

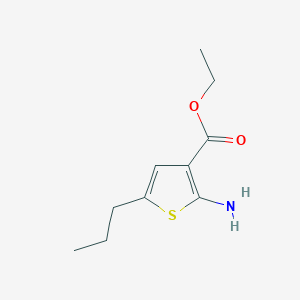
![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)
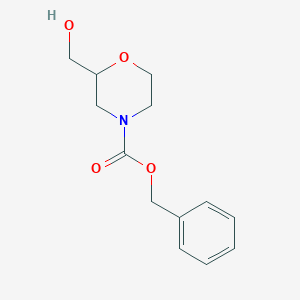

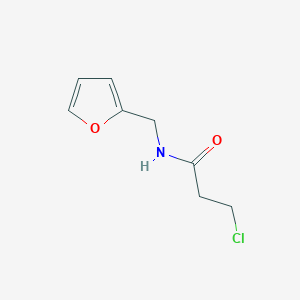

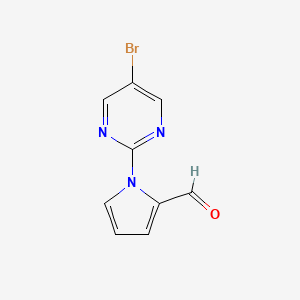
![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)
![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)

